An In-depth Technical Guide to Methyltetrazine-PEG4-SS-NHS Ester
An In-depth Technical Guide to Methyltetrazine-PEG4-SS-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyltetrazine-PEG4-SS-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its application.
Core Concepts: Deconstructing Methyltetrazine-PEG4-SS-NHS Ester
Methyltetrazine-PEG4-SS-NHS ester is a sophisticated chemical tool engineered with four key functional components, each contributing to its utility in creating precisely targeted bioconjugates.
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Methyltetrazine Group: This moiety is the bioorthogonal reactive partner in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. It reacts with exceptional speed and selectivity with a trans-cyclooctene (B1233481) (TCO) group, forming a stable covalent bond. The methyl group enhances the stability of the tetrazine ring in aqueous environments compared to unsubstituted tetrazines.[1][2]
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PEG4 Spacer (Polyethylene Glycol): The four-unit polyethylene (B3416737) glycol spacer is incorporated to enhance the solubility of the molecule in aqueous buffers.[3] This hydrophilic spacer also reduces steric hindrance during conjugation and can minimize aggregation of the resulting bioconjugate.
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Disulfide (SS) Bond: This cleavable linker is designed to be stable in the bloodstream but is susceptible to cleavage in the reducing environment found within cells.[] The high intracellular concentration of glutathione (B108866) (GSH) facilitates the reduction of the disulfide bond, leading to the release of a conjugated payload.[]
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N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that readily couples with primary amines, such as the side chain of lysine (B10760008) residues on antibodies and other proteins, to form a stable amide bond.[5][]
Physicochemical and Reactivity Data
The following tables summarize the key quantitative data for Methyltetrazine-PEG4-SS-NHS ester and its reactive moieties.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₃N₇O₁₀S₂ | |
| Molecular Weight | 737.84 g/mol | |
| Appearance | Red oil or solid | |
| Solubility | Soluble in DMSO, DMF, Methanol | |
| Storage Conditions | -20°C, desiccated |
| Reaction | Second-Order Rate Constant (k₂) | Conditions | Reference |
| Methyltetrazine + TCO (iEDDA) | Up to 1000 M⁻¹s⁻¹ | Aqueous media | |
| General Tetrazine + TCO (iEDDA) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Varies with tetrazine and TCO derivatives | [7] |
| pH | Half-life (t₁/₂) of NHS Ester Hydrolysis | Temperature | Reference |
| 7.0 | 4 - 5 hours | 0°C | [5][8] |
| 8.0 | 210 minutes | Room Temp | |
| 8.5 | 180 minutes | Room Temp | |
| 8.6 | 10 minutes | 4°C | [5][8] |
| 9.0 | 125 minutes | Room Temp |
Mechanism of Action and Experimental Workflows
The utility of Methyltetrazine-PEG4-SS-NHS ester lies in its ability to link two molecules in a controlled and sequential manner, with a built-in release mechanism. This is particularly relevant in the construction of ADCs.
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates the typical workflow for creating an ADC using this linker.
Caption: A flowchart illustrating the three main stages of ADC synthesis.
ADC Mechanism of Action: From Targeting to Payload Release
Once the ADC is synthesized, it follows a specific signaling pathway to deliver its cytotoxic payload to the target cancer cells.
Caption: The pathway of an ADC from circulation to inducing cell death.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involving Methyltetrazine-PEG4-SS-NHS ester.
Protocol for Antibody Conjugation
This protocol details the steps for conjugating the linker to an antibody via the NHS ester reaction.
Materials:
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Antibody of interest (in an amine-free buffer, e.g., PBS)
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Methyltetrazine-PEG4-SS-NHS ester
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Anhydrous dimethyl sulfoxide (B87167) (DMSO)
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Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
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Antibody Preparation:
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If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by buffer exchange into the Reaction Buffer using a desalting column or dialysis.
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Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
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Linker Preparation:
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Allow the vial of Methyltetrazine-PEG4-SS-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
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Dissolve the linker in anhydrous DMSO to a stock concentration of 10 mM.
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Conjugation Reaction:
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Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically for each antibody.
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Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
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-
Quenching the Reaction:
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Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
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Incubate for 15-30 minutes at room temperature.
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Purification of the Antibody-Linker Conjugate:
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Remove excess, unreacted linker and quenching agent by purifying the conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
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Protocol for Disulfide Bond Cleavage Assay
This assay is used to determine the rate of payload release from the ADC in a simulated intracellular reducing environment.
Materials:
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Purified Antibody-Drug Conjugate (ADC)
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Phosphate-buffered saline (PBS), pH 7.4
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Glutathione (GSH) or Dithiothreitol (DTT)
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Analytical method for detecting the released payload (e.g., HPLC, LC-MS)
Procedure:
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Reaction Setup:
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Prepare a solution of the ADC in PBS at a known concentration.
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Prepare a stock solution of the reducing agent (e.g., 100 mM GSH or 1 M DTT) in PBS.
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Initiate the cleavage reaction by adding the reducing agent to the ADC solution to a final concentration of 1-10 mM for GSH or 10-100 mM for DTT.
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Incubation and Sampling:
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Incubate the reaction mixture at 37°C.
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
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Sample Analysis:
-
Immediately analyze the samples to quantify the amount of released payload. This can be done by separating the released drug from the ADC using techniques like HPLC and quantifying its concentration.
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Data Analysis:
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Plot the concentration of the released payload over time to determine the cleavage kinetics.
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Characterization of the ADC
After synthesis and purification, the ADC should be thoroughly characterized to determine its key quality attributes.
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Drug-to-Antibody Ratio (DAR): This is a critical parameter that influences the efficacy and toxicity of the ADC. It can be determined using:
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UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the drug, the DAR can be calculated.
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Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
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Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise determination of the DAR.
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Purity and Aggregation:
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Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates, which can affect the safety and efficacy of the therapeutic.
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Antigen Binding Affinity:
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ELISA or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.
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This in-depth guide provides a solid foundation for researchers and scientists working with Methyltetrazine-PEG4-SS-NHS ester. By understanding its components, reactivity, and the protocols for its use, drug development professionals can effectively leverage this powerful tool in the creation of next-generation targeted therapies.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Methyltetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
